molecular formula C17H21NO2 B11845439 4-(Hexyloxy)naphthalene-1-carboxamide CAS No. 94071-18-8

4-(Hexyloxy)naphthalene-1-carboxamide

Katalognummer: B11845439
CAS-Nummer: 94071-18-8
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: QFYXNEUZWKCCEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hexyloxy)naphthalene-1-carboxamide is an organic compound with the molecular formula C17H21NO2 It is a derivative of naphthalene, characterized by the presence of a hexyloxy group at the fourth position and a carboxamide group at the first position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)naphthalene-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hexyloxy and carboxamide groups.

    Hexyloxy Group Introduction: The introduction of the hexyloxy group can be achieved through an etherification reaction. Naphthol is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxynaphthalene.

    Carboxamide Group Introduction: The carboxamide group is introduced by first converting 4-hexyloxynaphthalene to 4-hexyloxynaphthalene-1-carboxylic acid through a Friedel-Crafts acylation reaction. The carboxylic acid is then converted to the carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hexyloxy)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 4-(Hexyloxy)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxynaphthalene-1-carboxamide: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethyloxynaphthalene-1-carboxamide: Contains an ethyloxy group instead of a hexyloxy group.

    4-Butyloxynaphthalene-1-carboxamide: Features a butyloxy group in place of the hexyloxy group.

Uniqueness

4-(Hexyloxy)naphthalene-1-carboxamide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

94071-18-8

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

4-hexoxynaphthalene-1-carboxamide

InChI

InChI=1S/C17H21NO2/c1-2-3-4-7-12-20-16-11-10-15(17(18)19)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3,(H2,18,19)

InChI-Schlüssel

QFYXNEUZWKCCEN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.